![molecular formula C21H24N2O4 B248365 1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B248365.png)
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a phenyl ethanone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.
Méthodes De Préparation
The synthesis of 1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE typically involves multiple steps, starting with the preparation of key intermediates such as 3,4-dimethoxybenzoyl chloride. One common synthetic route includes the following steps:
Preparation of 3,4-Dimethoxybenzoyl Chloride: This intermediate is synthesized by reacting 3,4-dimethoxybenzoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at room temperature.
Formation of the Piperazine Derivative: The piperazine ring is introduced by reacting the 3,4-dimethoxybenzoyl chloride with piperazine under basic conditions.
Coupling with Phenyl Ethanone: The final step involves coupling the piperazine derivative with phenyl ethanone using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the piperazine moiety and exhibit similar biological activities.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl Derivatives: These derivatives have structural similarities and are studied for their therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable subject of study in medicinal chemistry, biology, and industry. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Propriétés
Formule moléculaire |
C21H24N2O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-9-8-17(15-19(18)27-2)21(25)23-12-10-22(11-13-23)20(24)14-16-6-4-3-5-7-16/h3-9,15H,10-14H2,1-2H3 |
Clé InChI |
CQTBABUDMNOWAY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


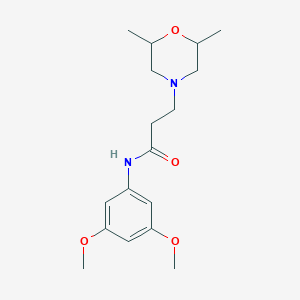

![N-(3,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248286.png)

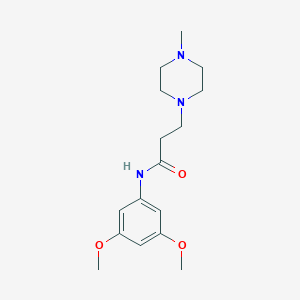
![3-[benzyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B248289.png)
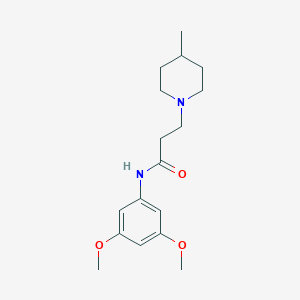

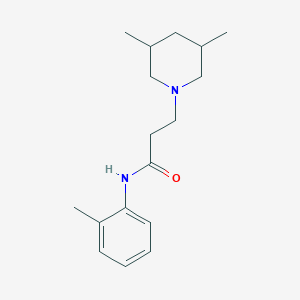
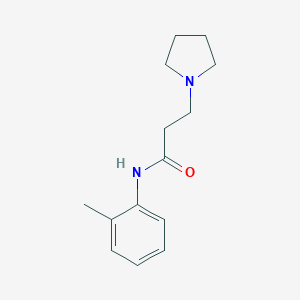
![3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248304.png)
![3-[benzyl(methyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248305.png)

![N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248308.png)
